Sitagliptin N-Sulfate Sodium Salt is a metabolite of Sitagliptin, a widely recognized dipeptidyl peptidase 4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This compound is generated through the sulfation of Sitagliptin and has been identified in biological samples, such as rat bile, following oral administration of Sitagliptin. The N-sulfate form enhances the solubility and potentially alters the pharmacokinetics and pharmacodynamics of the parent compound, making it a subject of interest in pharmaceutical research and development .
Sitagliptin N-Sulfate Sodium Salt is synthesized from Sitagliptin, primarily through chemical processes involving sulfating agents like sulfur trioxide-pyridine complexes or chlorosulfonic acid. The compound is available commercially from various suppliers, indicating its relevance in both research and clinical applications .
The synthesis of Sitagliptin N-Sulfate Sodium Salt involves several key steps:
The synthesis usually involves dissolving Sitagliptin in an appropriate solvent (like ethanol) and gradually adding the sulfating agent while stirring under controlled temperatures. The resulting precipitate is then filtered, washed, and dried to yield Sitagliptin N-Sulfate Sodium Salt with high purity .
Sitagliptin N-Sulfate Sodium Salt has a complex molecular structure characterized by its formula:
The structure includes a sulfate group attached to the nitrogen atom of the Sitagliptin backbone, which significantly influences its solubility and biological activity .
Sitagliptin N-Sulfate Sodium Salt can participate in various chemical reactions:
These reactions can be leveraged in synthetic organic chemistry to modify or utilize Sitagliptin N-Sulfate Sodium Salt for various applications in drug development and analysis.
Sitagliptin N-Sulfate Sodium Salt functions primarily through the inhibition of Dipeptidyl Peptidase 4 (DPP-4). By inhibiting this enzyme, it prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to:
This mechanism plays a crucial role in maintaining glucose homeostasis in patients with type 2 diabetes mellitus .
Sitagliptin N-Sulfate Sodium Salt has several scientific applications:
Sitagliptin N-sulfate sodium salt (CAS 940002-57-3, Molecular Formula: C~16~H~15~F~6~NaN~5~O~4~S) is identified as a principal phase II metabolite of Sitagliptin, formed through enzymatic sulfation of the parent molecule’s primary amine group. This biotransformation occurs predominantly in hepatic tissues, where sulfotransferases (SULTs) catalyze the transfer of a sulfuryl group (–SO~3~^-^) from the universal sulfate donor 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to Sitagliptin’s β-amino group. The resulting sulfated conjugate exhibits enhanced water solubility, facilitating biliary excretion, as documented in rat models following oral Sitagliptin administration [3] [9].
Two primary synthetic routes enable in vitro production of this metabolite:
Table 1: Comparison of Sitagliptin N-Sulfate Synthetic Approaches
| Method | Reagent/Enzyme | Solvent/Conditions | Yield (%) | Purity (HPLC, %) | Key Advantage |
|---|---|---|---|---|---|
| Chemical Sulfation | SO~3~·Pyridine | Anhydrous CH~2~Cl~2~, 0-5°C | 70-85 | ≥98 | Simplicity, scalability |
| Enzymatic Sulfation | SULT1A3 + PAPS | Tris buffer (pH 7.4), 37°C | 50-65 | ≥99 | Physiological fidelity, regioselectivity |
The sulfation trajectory of Sitagliptin hinges on the formation and consumption of high-energy intermediates:
Crucially, sulfotransferase catalysis follows a processive mechanism for N-sulfation. In the absence of PAPS, enzymes like NDST (N-deacetylase/N-sulfotransferase) exhibit random, limited deacetylation activity. However, PAPS binding induces a conformational shift, coupling deacetylation (if applicable) and sulfation into a coordinated, processive cycle that generates extended N-sulfated domains efficiently. This switch underscores PAPS’s dual role as a cofactor and allosteric regulator [8].
N-sulfation of Sitagliptin represents a deliberate prodrug strategy aimed at modulating pharmacokinetics. Catalytic innovations enhance the efficiency and selectivity of this transformation:
Scalable synthesis of Sitagliptin N-sulfate sodium salt demands precise optimization across chemical and enzymatic parameters:
Table 2: Impact of Reaction Parameters on Sulfation Efficiency
| Parameter | Optimal Condition | Suboptimal Condition | Effect on Yield/Conversion |
|---|---|---|---|
| Solvent (Chemical) | Anhydrous CH~2~Cl~2~ | Wet CH~2~Cl~2~ (H~2~O >0.1%) | Decrease: 15-20% |
| Additive (Reduction) | MsOH (1.0 equiv) | None | Increase: 93% vs. 0% |
| Temperature (Enzymatic) | 37°C | 45°C | Decrease: >30% (enzyme denaturation) |
| PAPS Concentration | 1.5 mM | 0.5 mM | Decrease: 40% |
| Mutant Enzyme | Mut02 NST | Wild-type NST | Increase: 82.87% vs. 44% N-sulfation |
Process Intensification Strategies:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6